molecular formula C15H24N4O2 B11722802 tert-Butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate

tert-Butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate

Cat. No.: B11722802
M. Wt: 292.38 g/mol
InChI Key: BFJLJDWOGFLIOS-UHFFFAOYSA-N
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Description

N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine is a compound that features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate to form N-Boc-4-piperidinemethanol . This intermediate can then be reacted with pyrimidin-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.

    Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The pyrimidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected piperidine derivatives and pyrimidine-containing molecules. Examples include N-Boc-4-piperidinemethanol and various pyrimidine-based drugs.

Uniqueness

N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine is unique due to its combination of a Boc-protected piperidine ring and a pyrimidine moiety

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)11-18-13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,16,17,18)

InChI Key

BFJLJDWOGFLIOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=CC=N2

Origin of Product

United States

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